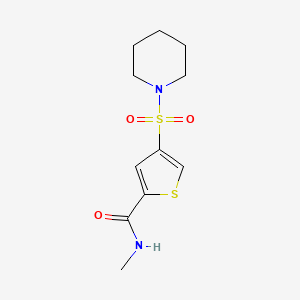

![molecular formula C16H11Cl2N3O B5572228 3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5572228.png)

3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the 4(3H)-quinazolinone derivatives, a class known for their diverse biological activities and potential applications in pharmaceutical chemistry. The specific characteristics of the compound, such as the dichlorobenzylidene substitution, suggest unique properties and reactivity patterns that have been the subject of scientific investigation.

Synthesis Analysis

The synthesis of 4(3H)-quinazolinone derivatives can be achieved through various methods, including the reaction of amino acids with anthranilic acid derivatives and subsequent cyclization. A notable method involves the lithiation of 2-alkyl-3-amino-4(3H)-quinazolinones, leading to doubly lithiated species that react with electrophiles to yield substituted derivatives (Smith et al., 1996).

Molecular Structure Analysis

The molecular structure of 3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone is characterized by the presence of a quinazolinone core, a dichlorobenzylidene moiety, and an amino group. These structural features are crucial for the compound's reactivity and interaction with various substrates, offering a platform for further chemical modifications.

Chemical Reactions and Properties

Quinazolinone derivatives undergo a range of chemical reactions, including lithiation, reaction with chloroformates, and interaction with electrophiles to produce diverse functionalized products. For example, lithiated quinazolinones react with electrophiles like D2O, benzophenone, and cyclohexanone, yielding substituted derivatives with good yields (Smith et al., 1996).

Aplicaciones Científicas De Investigación

Biological Activities and Derivative Synthesis

- A study by Ammar et al. (2011) presented the synthesis of biologically active 4(3H)-quinazolinones derived from 2,3-pyridine dicarboxylic anhydride, leading to compounds with antimicrobial activities. This work indicates the potential for creating derivatives with specific biological functions (Y. Ammar, Y. A. Mohamed, A. El‐Sharief, M. El-Gaby, & S. Abbas, 2011).

- Gao et al. (2007) developed a method for synthesizing 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives, which exhibited moderate to good antiviral activities. This suggests the compound's relevance in antiviral drug development (Xingwen Gao, Xue-Jian Cai, Kai Yan, Baoan Song, Lili Gao, & Zhuo Chen, 2007).

- Meyyanathan et al. (2010) designed and synthesized derivatives of 2-methyl-3H-quinazolinones substituted with amino acids and aryl amine, showing in vivo antimalarial and antibacterial activities. This highlights the compound's utility in creating antimalarial and antibacterial agents (S. N. Meyyanathan, M. Ramu, & B. Suresh, 2010).

Synthetic Methods and Applications

- Mikra et al. (2022) synthesized 3-amino-2-methyl-quinazolin-4(3H)-ones using a green process, exploring their DNA photo-disruptive properties and potential in drug development, especially in photo-chemo or photodynamic therapeutics (Chrysoula Mikra, Maria Bairaktari, Marina-Theodora Petridi, A. Detsi, & K. Fylaktakidou, 2022).

- Abu‐Hashem (2018) worked on synthesizing and evaluating the antimicrobial activity of new furothiazolo pyrimido quinazolinones from visnagenone or khellinone, demonstrating the compound's versatility in generating novel antimicrobial agents (A. Abu‐Hashem, 2018).

- Patel and Chaudhari (2007) reported on the synthesis and antimicrobial activity of quinazolinones from 2-[(2',6'-dichloropbenyl)amino]phenyl acetic acid and various substituted aryl acetamides, highlighting the structural versatility and antimicrobial potential of quinazolinone derivatives (N. Patel & R. Chaudhari, 2007).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-methylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O/c1-10-20-15-8-3-2-5-11(15)16(22)21(10)19-9-12-13(17)6-4-7-14(12)18/h2-9H,1H3/b19-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWVLZJNQWRTNK-DJKKODMXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1N=CC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572157.png)

![1-[4-ethyl-5-(1-isoquinolin-1-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5572185.png)

![2-[1-(3-quinolinyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5572197.png)

![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-(methylthio)pyridine](/img/structure/B5572204.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(difluoromethoxy)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572208.png)

![1-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]piperidin-2-one](/img/structure/B5572221.png)

![[1-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572241.png)

![2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5572245.png)

![4-{[4-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5572248.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5572265.png)